molecular formula C13H11F3N2 B3161685 5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine CAS No. 872254-89-2

5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine

Cat. No.: B3161685
CAS No.: 872254-89-2
M. Wt: 252.23 g/mol
InChI Key: WIVQXEAYAWANIT-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of an amino group at the 5-position, a methyl group at the 3-position, and a trifluoromethyl-substituted phenyl group at the 2-position of the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the amino and methyl groups under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the trifluoromethyl group can produce difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It can serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Due to its potential pharmacological properties, it is investigated for its use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals. Its trifluoromethyl group imparts desirable properties such as increased stability and lipophilicity.

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. The amino group can form hydrogen bonds with the active site of enzymes, leading to inhibition or activation of enzymatic activity. The compound’s overall effect depends on the specific target and the biological pathway involved.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-methyl-2-phenylpyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    5-Amino-3-methyl-2-(4-chlorophenyl)pyridine: Contains a chloro group instead of a trifluoromethyl group, which affects its reactivity and biological activity.

    5-Amino-3-methyl-2-(4-fluorophenyl)pyridine: Has a single fluorine atom instead of a trifluoromethyl group, leading to different electronic effects.

Uniqueness

The presence of the trifluoromethyl group in 5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine makes it unique compared to similar compounds. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets. These properties make it a valuable compound in various scientific research applications and industrial processes.

Properties

IUPAC Name

5-methyl-6-[4-(trifluoromethyl)phenyl]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2/c1-8-6-11(17)7-18-12(8)9-2-4-10(5-3-9)13(14,15)16/h2-7H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVQXEAYAWANIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of the 3-methyl-5-nitro-2-(4-trifluoromethyl-phenyl)-pyridine (3.5 g, 10.56 mmol) in ethanol (50 mL) is added palladium (10%) on carbon (0.700 g, 20% by wt.). The reaction is charged to 15 psi under a hydrogen atmosphere and allowed to stir for 4 hours. The reaction is diluted with ethyl acetate and Celite is added, followed by water. This mixture is then filtered through a pad of celite. The solution is concentrated, diluted with ethyl acetate, poured into a separatory funnel and the organic layer is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is used directly in the next step (2.74 g, 10.87 mmol).
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Synthesis routes and methods II

Procedure details

To a solution of 3-methyl-5-nitro-2-(4-(trifluoromethyl)phenyl)pyridine (223 mg, 0.79 mmol) in ethanol (30 mL) was added 10 wt % palladium on carbon (100 mg). The reaction was pressurized to 50 psi hydrogen and was stirred at room temperature for 3 hours. The reaction mixture was filtered through Celite and concentrated to give 5-methyl-6-(4-(trifluoromethyl)phenyl)pyridin-3-amine (198 mg, 99%). 1H NMR (400 MHz, CDCl3, δ): 8.04 (s, 1H), 7.67 (m, 2H), 7.60 (m, 2H), 6.91 (s, 1H), 3.72 (br s, 2H), 2.30 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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